Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid
Description
Significance of Discrete Oligo(ethylene Glycol) Linkers in Advanced Chemical Research and Materials Science
Discrete oligo(ethylene glycol) linkers are indispensable tools in modern chemical biology and materials science due to their unique combination of properties. broadpharm.com Their inherent water solubility, biocompatibility, and low immunogenicity make them ideal for in vivo applications. chempep.com By covalently attaching these linkers, a process known as PEGylation, the pharmacokinetic and pharmacodynamic properties of therapeutic molecules can be significantly improved. chemscene.com The use of discrete PEGs (dPEGs) is particularly advantageous as it eliminates the heterogeneity associated with polydisperse PEGs, leading to more uniform and predictable behavior of the resulting conjugates. chemscene.com
In materials science, OEG linkers are utilized to modify surfaces, preventing non-specific protein adsorption and enhancing the biocompatibility of medical devices. acs.org The precise length of the OEG chain can be tuned to control the spacing between conjugated molecules, which is crucial for applications such as self-assembled monolayers and the development of biosensors. acs.org Furthermore, the defined structure of discrete OEG linkers allows for a more detailed investigation of structure-activity relationships, providing valuable insights for the rational design of new materials and therapeutics. chempep.com
Foundational Principles of Heterobifunctional Linker Design and Synthesis
Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini. dcchemicals.com This design allows for the sequential and specific conjugation of two different molecules, a significant advantage over homobifunctional linkers which have identical reactive groups and can lead to undesirable polymerization or homodimerization. dcchemicals.com The design of a heterobifunctional linker involves the careful selection of orthogonal reactive groups, meaning that each group will react selectively with its target functional group under specific conditions without cross-reactivity. adcreview.com Common reactive pairs include N-hydroxysuccinimide (NHS) esters for reacting with amines, and maleimides for reacting with thiols. dcchemicals.com
The synthesis of heterobifunctional linkers often involves a multi-step process that includes the introduction of the two reactive moieties onto a central spacer. The spacer itself plays a crucial role, influencing properties such as solubility, steric hindrance, and the distance between the conjugated molecules. chempep.com OEG chains are frequently employed as spacers in heterobifunctional linkers due to their hydrophilicity and flexibility. adcreview.com The synthesis of heterobifunctional OEG linkers can be achieved through the desymmetrization of symmetrical OEGs, followed by the stepwise introduction of the desired functional groups. chemscene.com
Rationale for the Molecular Engineering of "Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid" as a Model Heterobifunctional Oligomer with Internal Ester Functionality
"this compound" is a prime example of a precisely engineered heterobifunctional linker designed for advanced applications, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.combiochempeg.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.com The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy.
The molecular architecture of "this compound" reflects a sophisticated design rationale:
Heterobifunctionality : The terminal hydroxyl (-OH) and propionic acid (-COOH) groups provide two distinct points for conjugation. The carboxylic acid can be activated to react with amines, while the hydroxyl group can be further modified or used in other coupling reactions. This allows for the controlled, stepwise assembly of complex biomolecules.
Discrete PEG2 Spacers : The use of two discrete di(ethylene glycol) units provides a defined spacer length. This precise length is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. broadpharm.com The PEG units also enhance the water solubility and bioavailability of the resulting PROTAC molecule. adcreview.com
The combination of these features in "this compound" makes it a valuable tool for researchers developing targeted protein degraders and other complex bioconjugates. Its well-defined structure allows for systematic studies of the impact of linker composition and length on biological activity.
Compound Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₆O₉ |
| Molecular Weight | 338.35 g/mol |
| Appearance | Liquid |
| Solubility | Soluble in water and DMSO |
Structure
2D Structure
Properties
Molecular Formula |
C14H26O9 |
|---|---|
Molecular Weight |
338.35 g/mol |
IUPAC Name |
3-[2-[2-[3-[2-(2-hydroxyethoxy)ethoxy]propanoyloxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C14H26O9/c15-3-6-21-9-7-20-5-2-14(18)23-12-11-22-10-8-19-4-1-13(16)17/h15H,1-12H2,(H,16,17) |
InChI Key |
VTFOHEBMMRPUJE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOC(=O)CCOCCOCCO)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Hydroxy Peg2 Ch2ch2coo Peg2 Propionic Acid and Advanced Heterobifunctional Oligo Ethylene Glycol S
Strategies for Asymmetric Functionalization of Monodisperse Oligo(ethylene Glycol) Precursors
A critical step in the synthesis of heterobifunctional OEGs is the desymmetrization of the symmetrical diol starting material. This is achieved by selectively modifying one of the two terminal hydroxyl groups, which then allows for the stepwise introduction of different functionalities.
Selective Monoprotection and Stepwise Derivatization Approaches for Asymmetric Linker Synthesis
The selective monoprotection of OEG diols is a fundamental strategy to achieve asymmetry. This involves reacting the diol with a protecting group under controlled conditions to favor the formation of the mono-protected species. One common approach is the use of a dimethoxytrityl (DMT) group, which can be selectively introduced onto one of the hydroxyl groups. This method often requires careful control of reaction temperature and reagent concentration to achieve high yields of the mono-protected product, and can be performed without the need for chromatographic purification. ajchem-a.com
Once one hydroxyl group is protected, the remaining free hydroxyl group can be derivatized. A widely used method is the Williamson ether synthesis, which involves the reaction of the alkoxide of the free hydroxyl group with an alkyl halide. wikipedia.orgmasterorganicchemistry.com For instance, one hydroxyl group of a tetraethylene glycol can be reacted with propargyl bromide in the presence of a base like sodium hydride to introduce an alkyne functionality. nih.gov The other end can then be further modified.
Another versatile approach is the selective monotosylation of the OEG diol. mdpi.comresearchgate.net By reacting the diol with one equivalent of tosyl chloride, a monotosylated intermediate is formed. The tosyl group is an excellent leaving group and can be readily displaced by various nucleophiles to introduce functionalities like azides, thiols, or amines, while the other hydroxyl group remains available for subsequent reactions. mdpi.comresearchgate.net This stepwise approach allows for the construction of a wide array of heterobifunctional OEG linkers. nih.govrsc.orguq.edu.au
The following table summarizes key reagents and typical yields for the monoprotection and initial derivatization of oligo(ethylene glycols).
| Starting Material | Reagent(s) | Functionality Introduced | Typical Yield |
| Tetra(ethylene glycol) | 1. NaH, 2. Propargyl bromide | Alkyne | 37-69% nih.gov |
| Poly(ethylene glycol) diol | TsCl, Ag2O, KI | Tosylate | High mdpi.com |
| Oligo(ethylene glycol) | 4-Nitrophenyl chloroformate | 4-Nitrophenyl carbonate | >95% nih.gov |
| Oligo(ethylene glycol) | MsCl, Et3N | Mesylate | High nih.gov |
Convergent Synthesis Routes for Complex Heterobifunctional Oligomer Architectures
One example of a convergent approach is the synthesis of trifunctional OEG-amine linkers. This can be achieved through the reductive coupling of a primary azide (B81097) with a bifunctional OEG-azide precursor. This method results in a symmetrical dialkylamine with two identical functional end groups and a central nitrogen atom, creating a branched structure with minimal deviation from the OEG backbone. rsc.org These branched structures can then be further elaborated.
Another convergent strategy involves the "click" chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govrsc.org In this approach, two different OEG fragments, one functionalized with a terminal azide and the other with a terminal alkyne, can be efficiently and selectively joined together. This method is highly modular and allows for the rapid assembly of complex and larger discrete PEG linkers from smaller, pre-functionalized OEG units. nih.gov For example, an alkyne-terminated OEG can be reacted with an azide-functionalized OEG to create a longer, heterobifunctional PEG linker containing a stable triazole linkage. nih.gov
Controlled Incorporation of the Terminal Hydroxyl Group
The presence of a terminal hydroxyl group in the final molecule is often a result of a deprotection step or a reductive transformation of a precursor functional group.
Methodologies for Reductive Generation of Primary Alcohol Functionality
While direct reduction of a functional group to a primary alcohol in the context of complex OEG synthesis is less common, related transformations are frequently employed. For instance, a common strategy to introduce a primary amine, which can be a precursor to a hydroxyl group via diazotization, is the reduction of a terminal azide. nih.gov This reduction can be achieved with high efficiency using reagents such as triphenylphosphine (B44618) (PPh3) followed by hydrolysis, or catalytic hydrogenation. mdpi.comresearchgate.netnih.gov Another effective method for the reduction of azides to amines is the use of zinc in the presence of ammonium (B1175870) chloride, which offers high yields and end-group fidelity. nih.gov
A more direct, though less common in this specific context, method for generating alcohols is the reduction of carboxylic acids or their corresponding esters. However, this approach requires chemoselective reagents that would not affect other functional groups present in the molecule.
Selective Hydrolysis of Ester or Ether Precursors to Yield Terminal Hydroxyl Functionality
A more prevalent strategy for unmasking a terminal hydroxyl group is the selective hydrolysis of a protecting group, most commonly an ester. highfine.comacsgcipr.org Ester protecting groups are advantageous due to their stability under a range of reaction conditions and their susceptibility to cleavage under specific, often mild, basic or acidic conditions. highfine.com For example, an acetyl or benzoyl group can be used to protect a hydroxyl functionality during the synthesis and can be subsequently removed by base-catalyzed hydrolysis using reagents like potassium carbonate or ammonia. highfine.com
The choice of ester protecting group can allow for differential deprotection. For instance, an acetyl group can be selectively removed in the presence of a more sterically hindered and less reactive pivaloyl group. highfine.com This orthogonality is crucial in the synthesis of complex molecules with multiple hydroxyl groups.
Ether protecting groups, such as the trityl or benzyl (B1604629) group, can also be used. The trityl group is acid-labile, while the benzyl group is typically removed by catalytic hydrogenation. nih.gov The selection of the appropriate protecting group and deprotection method is critical to ensure the integrity of the other functional groups in the molecule.
Controlled Incorporation of the Terminal Propionic Acid Group
The introduction of a terminal propionic acid moiety can be accomplished through several synthetic routes. A common method involves the reaction of a terminal hydroxyl group with an appropriate anhydride (B1165640) or by alkylation with a protected carboxyalkyl halide followed by deprotection.
One straightforward approach is the reaction of a free hydroxyl group on the OEG backbone with succinic anhydride. This reaction opens the anhydride ring and results in the formation of a terminal carboxylic acid, effectively adding a four-carbon chain with a terminal carboxyl group. mdpi.com A similar strategy could be employed with glutaric anhydride to introduce a five-carbon chain.
Alternatively, a terminal hydroxyl group can be deprotonated with a strong base, such as sodium hydride, and then reacted with a protected 3-halopropionic acid ester, for example, tert-butyl 3-bromopropionate. The tert-butyl ester protecting group can then be selectively removed under acidic conditions to reveal the terminal propionic acid functionality. This multi-step approach provides a high degree of control over the incorporation of the propionic acid group.
Selective Hydrolysis of Nitrile or Tertiary Alkyl Ester Intermediates to Carboxylic Acid
Following the Michael addition, the next critical step is the conversion of the introduced precursor—either a nitrile or a tertiary alkyl ester—into the terminal carboxylic acid. This transformation must be performed selectively to avoid cleavage of the oligo(ethylene glycol) ether linkages or any other sensitive functional groups within the molecule.
Hydrolysis of Tertiary Alkyl Esters: The tert-butyl ester group, introduced by using tert-butyl acrylate (B77674), is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid). justia.com These conditions are specifically chosen because they are mild enough to leave the ether bonds of the PEG backbone intact, a significant advantage over methods that require harsh conditions. justia.com
Hydrolysis of Nitriles: Converting a nitrile group to a carboxylic acid typically requires more forceful conditions, such as heating with concentrated sulfuric acid or strong bases like sodium hydroxide (B78521). justia.comyoutube.com This process proceeds through an amide intermediate. scientificupdate.comresearchgate.net However, the harshness of these conditions can pose a risk to the stability of the PEG chain, potentially leading to chain cleavage and reduced yields, especially for higher molecular weight polymers. justia.com Therefore, developing milder, more selective hydrolysis methods is a key area of research. Some modern approaches utilize catalysts or alternative reagents like tetrabutylammonium (B224687) hydroxide (TBAH) to achieve the conversion under less aggressive conditions, minimizing degradation of the polymer backbone. researchgate.net
Direct Esterification or Coupling Reactions for Propionic Acid Attachment
An alternative strategy to the Michael addition pathway is the direct attachment of a propionic acid moiety to a pre-existing oligo(ethylene glycol) chain. This is typically achieved through an esterification reaction. In this approach, a PEG molecule with a terminal hydroxyl group is reacted with a protected form of propionic acid, such as 3-(tert-butoxy)propanoic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
This method offers a modular approach, allowing for the straightforward coupling of various carboxylic acids to PEG chains. The reaction conditions are generally mild, preserving the integrity of the PEG structure. nih.gov Following the coupling, the protecting group on the propionic acid (e.g., the tert-butyl group) can be selectively removed to reveal the free carboxylic acid, completing the synthesis of the heterobifunctional linker.
Fabrication and Structural Control of the Internal Ester Linkage (-CH2CH2COO-) within the Oligo(ethylene Glycol) Chain
The creation of the internal ester linkage is a defining step in the synthesis of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid. This requires the precise and controlled connection of two separate oligo(ethylene glycol) units.
Chemoselective Esterification Reactions for Controlled Linker Assembly
The formation of the internal ester bond is accomplished through a chemoselective esterification reaction between two distinct OEG precursors. One precursor must possess a terminal hydroxyl group, while the other must have a terminal carboxylic acid. For example, a molecule of HO-PEG2-OH could be reacted with a molecule of HOOC-CH2CH2-PEG2-OH.
To achieve selective coupling and avoid unwanted polymerization, one of the hydroxyl groups on the diol precursor must be protected. The reaction is then driven by standard esterification catalysts or coupling agents. The choice of catalyst and reaction conditions is critical to ensure high yield and prevent side reactions. This controlled assembly allows for the precise construction of the desired molecular architecture with the ester linkage positioned internally within the OEG chain.
Synthetic Considerations for Stability and Intactness of Internal Ester Bonds During Subsequent Transformations
The internal ester bond, while essential to the linker's structure, is also its most chemically labile point. Ester linkages are susceptible to hydrolysis under both acidic and basic conditions. youtube.com Therefore, all subsequent synthetic steps, such as the deprotection of terminal functional groups, must be carefully designed to be compatible with the stability of this internal bond.
For instance, if a terminal carboxylic acid is protected as a tert-butyl ester, its removal requires strong acid. These conditions must be optimized (e.g., temperature, reaction time) to ensure the selective cleavage of the tert-butyl group without significant hydrolysis of the internal ester. researchgate.netnih.gov Similarly, if a terminal hydroxyl group is protected with a base-labile group, the deprotection conditions must be mild enough to preserve the ester linkage. The stability of the ester can be influenced by neighboring groups; linkers can be designed to be stable at neutral pH but cleavable under specific alkaline conditions. researchgate.netnih.gov Studies on prodrugs with similar linkers show that stability is pH-dependent and increases with the length of the linker chain. nih.gov
Orthogonal Protection and Deprotection Strategies for Selective Derivatization of "this compound"
The synthesis of a heterobifunctional molecule like this compound, which has two different reactive functional groups (a hydroxyl and a carboxylic acid), relies heavily on orthogonal protection strategies. bham.ac.uk This concept involves using protecting groups for each functional group that can be removed under distinct chemical conditions, without affecting the other. uchicago.edu This allows for the selective modification of one end of the molecule while the other remains protected. bham.ac.uk
For this specific molecule, an ideal strategy would involve:
Protecting the hydroxyl group: A common choice is an acid-labile protecting group like a dimethoxytrityl (DMTr) group or a silyl (B83357) ether such as tert-butyldimethylsilyl (TBDMS).
Protecting the carboxylic acid group: This is often done using a group that is stable to the conditions used to remove the hydroxyl protecting group. A benzyl ester (removable by hydrogenolysis) or a methyl/ethyl ester (removable by saponification with a mild base) are common choices.
This orthogonal approach enables sequential reactions. For example, the hydroxyl-protecting group can be removed first under acidic conditions, freeing the alcohol for a subsequent reaction (e.g., conjugation to another molecule). nih.govd-nb.info Afterwards, the carboxylic acid protecting group can be removed under completely different conditions (e.g., hydrogenation or mild base), allowing for a second, distinct chemical modification at the other end of the linker. This stepwise deprotection and reaction sequence is fundamental to the synthesis of complex, well-defined bioconjugates. nih.govrsc.org
Table 2: Orthogonal Protecting Groups for Hydroxyl and Carboxyl Functions
| Functional Group | Protecting Group | Deprotection Condition | Orthogonal To | Reference |
|---|---|---|---|---|
| Hydroxyl (-OH) | Dimethoxytrityl (DMTr) | Mild Acid (e.g., TFA) | Benzyl, Fmoc | nih.govd-nb.info |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | Fluoride (B91410) source (e.g., TBAF) | Benzyl, t-Butyl ester | uchicago.edu |
| Carboxylic Acid (-COOH) | Benzyl (Bn) ester | Hydrogenolysis (H₂, Pd/C) | DMTr, TBDMS, t-Butyl ester | uchicago.edu |
| Carboxylic Acid (-COOH) | tert-Butyl (tBu) ester | Strong Acid (e.g., TFA) | Benzyl, Fmoc | uchicago.edu |
| Carboxylic Acid (-COOH) | Methyl/Ethyl ester | Saponification (mild base) | DMTr, TBDMS, Benzyl | uchicago.edu |
Exploiting Differential Reactivity of Hydroxyl, Carboxylic Acid, and Internal Ester Moieties
The synthesis of complex heterobifunctional OEG linkers like this compound is a testament to the sophisticated exploitation of the differential reactivity of its constituent functional groups: a terminal hydroxyl group, a terminal carboxylic acid, and an internal ester linkage. The synthetic strategy must navigate the distinct chemical behaviors of these moieties to achieve the target structure.
The primary hydroxyl (-OH) group is a versatile nucleophile, readily participating in reactions such as etherification, esterification, and tosylation. nih.gov In contrast, the carboxylic acid (-COOH) group is acidic and can be converted into a more reactive acyl chloride or activated ester to facilitate amide or ester bond formation. researchgate.net The internal ester (-COO-) linkage, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions. This differential reactivity allows for a stepwise approach to the synthesis, where one functional group can be selectively modified while the others remain intact under carefully controlled conditions.
A plausible synthetic approach for this compound would involve the coupling of two distinct PEGylated building blocks. For instance, a mono-protected diethylene glycol bearing a hydroxyl group could be reacted with a derivative of succinic acid to form the central ester bond. The second diethylene glycol unit, functionalized with a protected carboxylic acid, would then be coupled to the other side of the succinic acid core.
Key Reaction Considerations:
| Functional Group | Reactive Nature | Typical Reactions | Conditions to Avoid |
| Hydroxyl (-OH) | Nucleophilic | Esterification, Etherification, Tosylation | Strong oxidizing agents |
| Carboxylic Acid (-COOH) | Acidic, Electrophilic (when activated) | Amide bond formation, Ester bond formation | Strong reducing agents |
| Ester (-COO-) | Electrophilic | Hydrolysis (saponification) | Strong aqueous acid or base |
This strategic manipulation of reactivity is paramount in constructing advanced OEG linkers with precisely defined architectures.
Application of Transient and Permanent Protecting Group Chemistry in Multi-step Oligomer Synthesis
Permanent protecting groups are robust and designed to withstand a variety of reaction conditions throughout a multi-step synthesis, only to be removed at a late stage. A common example is the benzyl (Bn) ether, used to protect hydroxyl groups, which is stable to many reagents but can be cleaved by catalytic hydrogenation.
Transient protecting groups, on the other hand, are more labile and can be removed under mild conditions, allowing for the selective deprotection and subsequent reaction of a specific functional group in the presence of others. For instance, a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, can protect a hydroxyl group and be readily removed with fluoride ions without affecting a more robust protecting group like a benzyl ether.
In the context of synthesizing this compound, an orthogonal protecting group strategy is essential. bham.ac.uk This involves using multiple protecting groups, each of which can be removed under a unique set of conditions without affecting the others. For example, a benzyl group could protect the hydroxyl terminus, while a tert-butyl ester protects the carboxylic acid terminus. The tert-butyl ester can be selectively cleaved under acidic conditions, leaving the benzyl group intact for later removal.
Common Protecting Groups in OEG Synthesis:
| Functional Group | Protecting Group | Deprotection Conditions | Classification |
| Hydroxyl (-OH) | Benzyl (Bn) | H₂, Pd/C | Permanent |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | F⁻ (e.g., TBAF) | Transient |
| Carboxylic Acid (-COOH) | tert-Butyl (tBu) ester | Mild Acid (e.g., TFA) | Transient |
| Carboxylic Acid (-COOH) | Benzyl (Bn) ester | H₂, Pd/C | Permanent |
The strategic application of these protecting groups allows for the controlled, stepwise construction of complex and precisely functionalized oligo(ethylene glycol) linkers.
Sustainable and Green Chemistry Approaches in the Synthesis of Precision Oligo(ethylene Glycol) Linkers
In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for specialty chemicals, including precision oligo(ethylene glycol) linkers. The focus is on developing methodologies that are more environmentally benign, safer, and more efficient in their use of resources.
Development of Solvent-Free and Organocatalytic Synthesis Methodologies
A significant stride towards greener synthesis of OEG linkers is the development of solvent-free reaction conditions. researchgate.net Traditional organic solvents often pose environmental and health risks. By eliminating the solvent, these methods can significantly reduce waste and simplify product purification. For example, mechanochemical techniques, where mechanical force is used to initiate reactions in the solid state, have been explored for the functionalization of polyethylene (B3416737) glycol. nih.gov
Furthermore, the use of organocatalysts is gaining traction as a more sustainable alternative to traditional metal-based catalysts. Organocatalysts are small organic molecules that can catalyze chemical reactions with high efficiency and selectivity. They are often less toxic and less sensitive to air and moisture than their metal-containing counterparts. For instance, enzyme-catalyzed functionalization of PEGs represents a green approach, proceeding under mild conditions with high specificity. expresspolymlett.com The use of enzymes like Candida antarctica lipase (B570770) B (CALB) for the esterification of PEGs with protected amino acids showcases a biocompatible and efficient catalytic system. expresspolymlett.com
Comparison of Catalytic Systems:
| Catalyst Type | Advantages | Disadvantages |
| Metal-based Catalysts | High activity, Versatile | Potential toxicity, Metal contamination of product, Air/moisture sensitivity |
| Organocatalysts | Low toxicity, Readily available, Often stable to air/moisture | May require higher catalyst loading, Substrate scope can be limited |
| Enzymes (Biocatalysts) | High selectivity, Mild reaction conditions, Biodegradable | Limited to specific reactions, Can be sensitive to temperature/pH |
The adoption of these greener catalytic approaches is paving the way for more sustainable manufacturing of OEG linkers.
Strategies for Enhanced Atom Economy and Reduced Waste Generation in Oligomer Functionalization
Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials used in the synthesis into the final product. Strategies to improve atom economy in OEG functionalization focus on designing reactions that are highly efficient and generate minimal byproducts.
One such strategy is the use of addition reactions, which, by their nature, have a 100% theoretical atom economy. For example, the "click chemistry" reaction between an azide and an alkyne to form a triazole linkage is a highly efficient and atom-economical method for conjugating OEG units. rsc.org
Waste reduction is another critical aspect of green synthesis. This can be achieved through various means, including:
Catalytic Reactions: Using catalysts in small amounts to perform reactions that would otherwise require stoichiometric reagents reduces waste.
One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can save on solvents and purification materials.
Recyclable Reagents and Solvents: The use of reagents and solvents that can be recovered and reused significantly diminishes waste streams. Polyethylene glycol itself has been explored as a green, recyclable reaction medium for various organic syntheses. nsf.gov
By implementing these strategies, the synthesis of precision oligo(ethylene glycol) linkers can be made more sustainable, aligning with the broader goals of green and efficient chemical manufacturing.
Advanced Analytical Characterization of Hydroxy Peg2 Ch2ch2coo Peg2 Propionic Acid
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of "Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid," offering insights into its atomic composition and the arrangement of its functional groups.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of "this compound".
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For "this compound," characteristic signals are expected for the different types of protons present. The protons of the methyl group in the propionic acid moiety would typically appear as a triplet, while the methylene (B1212753) protons adjacent to it would be a quartet. docbrown.infochemicalbook.com The methylene protons of the polyethylene (B3416737) glycol (PEG) backbone would give rise to a complex multiplet. researchgate.net The terminal hydroxyl proton often presents as a triplet around 4.5 ppm in DMSO-d6. researchgate.net The integration of these signals allows for the quantitative analysis of the different proton groups, confirming the stoichiometry of the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in "this compound" will produce a distinct signal. The carbonyl carbons of the ester and carboxylic acid groups are typically found in the downfield region of the spectrum. The carbons of the PEG backbone will have characteristic chemical shifts, and the terminal carbons bearing the hydroxyl and propionic acid groups will be distinguishable. researchgate.netchemicalbook.com Quantitative ¹³C NMR can be employed to determine the molecular weight of lower molecular weight PEGs by identifying the signals from the terminal units. researchgate.net
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign adjacent protons in the structure. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton. These 2D experiments are crucial for the complete and unambiguous structural assignment of complex molecules like "this compound". nih.gov
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂- (PEG backbone) | ~3.6 | ~70-73 |
| -CH₂-COO- (Ester) | ~4.2 | ~63 |
| -CH₂-COOH (Propionic acid) | ~2.6 | ~35 |
| -OH | Variable, ~4.5 (in DMSO-d6) | - |
| C=O (Ester) | - | ~172 |
| C=O (Carboxylic acid) | - | ~174 |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the characteristic functional groups present in "this compound" by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound will exhibit distinct absorption bands corresponding to the vibrational modes of its functional groups:
Hydroxyl (-OH) group: A broad absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration, indicating the presence of the terminal hydroxyl group and the carboxylic acid hydroxyl group. nih.govnih.gov
Carboxyl (C=O) group: A strong, sharp absorption peak typically appears around 1700-1725 cm⁻¹ due to the C=O stretching vibration of the carboxylic acid. libretexts.orgresearchgate.net
Ester (C=O) group: Another strong absorption band for the C=O stretching of the ester group is expected around 1735-1750 cm⁻¹. libretexts.org
Ether (C-O-C) linkage: A prominent and sharp peak, characteristic of the C-O-C stretching vibration of the PEG backbone, is typically observed around 1090-1150 cm⁻¹. nih.govbas.bg
C-H stretching: Aliphatic C-H stretching vibrations from the methylene groups will appear in the 2850-3000 cm⁻¹ region. bas.bg
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3200-3500 (broad) |
| Carboxyl (C=O) | C=O stretch | 1700-1725 |
| Ester (C=O) | C=O stretch | 1735-1750 |
| Ether (C-O-C) | C-O-C stretch | 1090-1150 |
| Alkyl (C-H) | C-H stretch | 2850-3000 |
High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) are essential techniques for determining the precise molecular weight and assessing the purity of "this compound".
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This technique is crucial for confirming the chemical formula of the compound and identifying any potential impurities with different elemental compositions.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF): MALDI-ToF is particularly well-suited for the analysis of polymers and oligomers like PEG derivatives. bath.ac.uk It allows for the determination of the molecular weight of individual polymer chains within a sample, providing a detailed picture of the molecular weight distribution. bath.ac.uk This is critical for assessing the oligomer purity of "this compound" and ensuring that it consists of the desired PEG chain lengths. The resulting spectrum will show a distribution of peaks, each corresponding to an oligomer with a different number of repeating ethylene (B1197577) glycol units. The difference in mass between adjacent peaks corresponds to the mass of the repeating monomer unit (44 Da for ethylene glycol), which confirms the identity and purity of the PEG backbone. bath.ac.uk MALDI-ToF can also be used to verify the successful conjugation of end groups. researchgate.net
| Technique | Information Obtained | Expected m/z |
|---|---|---|
| HRMS | Precise molecular weight and elemental composition | [M+H]⁺, [M+Na]⁺, etc. with high mass accuracy |
| MALDI-ToF | Molecular weight distribution and oligomer purity | A distribution of peaks centered around the average molecular weight |
Chromatographic Methods for Purity, Homogeneity, and Molecular Weight Distribution Analysis
Chromatographic techniques are vital for separating and quantifying the components of a sample, providing critical information about the purity, homogeneity, and molecular weight distribution of "this compound".
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for assessing the purity of "this compound" and for profiling any potential impurities. researchgate.net In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
This method can effectively separate the target compound from starting materials, by-products, and other process-related impurities. By developing a suitable gradient elution method, it is possible to resolve closely related species and quantify the purity of the main component. Furthermore, RP-HPLC can be used to separate isomers if they have different hydrophobicities. The use of a suitable detector, such as a UV detector or an evaporative light scattering detector (ELSD), allows for the sensitive detection and quantification of the separated components.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight distribution and polydispersity index (PDI) of polymeric compounds like "this compound". nih.govresearchgate.net
In SEC, molecules are separated based on their hydrodynamic volume in solution. nih.gov Larger molecules elute first from the column, while smaller molecules have a longer retention time. By calibrating the column with a series of well-characterized polymer standards, it is possible to determine the average molecular weight (both number-average, Mn, and weight-average, Mw) of the sample.
The polydispersity index (PDI), which is the ratio of Mw to Mn, is a measure of the breadth of the molecular weight distribution. chromatographyonline.com For a perfectly monodisperse polymer, the PDI would be 1.0. For synthetic polymers, the PDI is always greater than 1. A low PDI value for "this compound" indicates a narrow molecular weight distribution and high homogeneity of the oligomer chains. nih.govgoogle.com
| Technique | Parameter Measured | Significance |
|---|---|---|
| RP-HPLC | Purity, Impurity Profile | Ensures the absence of starting materials and by-products. |
| SEC | Molecular Weight Distribution, Polydispersity Index (PDI) | Confirms the desired oligomer length and homogeneity. |
Advanced Methods for Conformational Analysis and Chain Dynamics
The functionality of OEG-containing molecules is intrinsically linked to the conformation and flexibility of the ethylene glycol chains. These structural characteristics dictate how the molecule interacts with its surroundings, including solvents, surfaces, and biological entities.
The conformation of oligo(ethylene glycol) chains is highly sensitive to the solvent environment. In different solvents, the interplay of forces such as hydrogen bonding and solvophobic interactions can lead to distinct structural arrangements. pnas.org For instance, amphiphilic molecules containing OEG side chains can exhibit a conformational equilibrium between a disordered, random state and an organized, compact helical structure depending on the solvent's polarity. pnas.org
In polar solvents like acetonitrile, the backbone of such molecules may adopt a helical conformation, stabilized by interactions between different parts of the molecule, while the polar OEG chains extend into the solvent to ensure solubility. pnas.org Conversely, in less polar solvents like chloroform, the molecule might exist as an ensemble of random conformations. pnas.org The conformation of OEG chains is a result of the rotational angles around the C-O and C-C bonds. Crystalline, hydrated poly(ethylene glycol) (PEG) often exhibits a helical structure characterized by a trans conformation around the C-O bonds and a gauche conformation around the C-C bond (TGT). harvard.edu In amorphous states, other conformations like TGG and GGT can also be present. harvard.edu Molecular simulations have shown that the flexibility of OEG chains is crucial for their interaction with water molecules, which is a key factor in their ability to resist protein adsorption. nih.gov The conformation of OEG-grafted polymers in aqueous solutions can also be influenced by temperature and the molecular weight of the backbone and side chains, potentially transitioning from an extended "molecular bottle-brush" to a more compact ellipsoidal or cylindrical shape. nist.gov
Table 1: Solvent Influence on Oligomer Conformation
| Solvent | Predominant Conformation | Spectroscopic Observation |
|---|---|---|
| Acetonitrile | Helical, folded | Strong Cotton effect in Circular Dichroism (CD) spectrum. pnas.org |
The oligo(ethylene glycol) units in "this compound" play a significant role in mediating intermolecular interactions and influencing the molecule's propensity for self-assembly. OEG chains can engage in hydrogen bonding, which can sometimes interfere with the intermolecular hydrogen bonds required for ordered self-assembly. rsc.org For example, in studies of benzene-1,3,5-tricarboxamides (BTAs), the introduction of tetra(ethylene glycol) side chains was found to weaken the stacking behavior and drastically lower the association constant for self-assembly, potentially due to competing intramolecular hydrogen bonds. rsc.org
However, the amphiphilic nature of molecules containing both hydrophobic segments and hydrophilic OEG chains can also drive self-assembly in aqueous solutions. Depending on the balance between the hydrophobic and hydrophilic parts, various nanostructures such as micelles, nanotapes, and nanoribbons can be formed. rsc.org Research on BTA derivatives showed that molecules with one alkyl chain and two PEG chains tend to form micelles, whereas those with two alkyl chains and one PEG chain form nanotapes and nanoribbons. rsc.org Surface force measurements have demonstrated that interactions between surfaces terminated with OEG are typically purely repulsive, which is a key attribute for applications requiring resistance to non-specific adsorption. nih.gov This repulsive force is linked to the hydration layer around the OEG chains. nih.gov
Surface-Sensitive Analytical Techniques for Interfacial Behavior of Oligo(ethylene Glycol) Constructs
When molecules like "this compound" are used to modify surfaces, their interfacial behavior becomes paramount. Surface-sensitive techniques are essential for confirming the presence and understanding the properties of these molecular layers.
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for analyzing the surface of materials, providing information on elemental composition and chemical bonding states within the top 10 nanometers. nih.gov For surfaces modified with OEG-containing molecules, XPS is used to confirm the successful attachment and to quantify the surface coverage. researchgate.netnih.gov
The survey spectrum in an XPS analysis reveals the elements present on the surface. For an OEG-modified surface, the presence of carbon (C) and oxygen (O) peaks is expected. azom.com High-resolution scans of the C 1s region are particularly informative. The C 1s spectrum can be deconvoluted into multiple peaks corresponding to different chemical environments of the carbon atoms. Typically, a peak around 285.0 eV is assigned to C-C and C-H bonds, while a characteristic peak at a higher binding energy, approximately 286.5 eV, is attributed to the C-O bonds of the ethylene glycol units. azom.com The presence and relative intensity of this C-O peak confirm the presence of the OEG moiety on the surface. researchgate.net The fractional area of this peak can be used as a measure of the grafting density of the OEG chains. researchgate.net XPS can therefore be used to optimize surface modification processes and ensure the integrity of the OEG coating. nih.govazom.com
Table 2: Typical XPS C 1s Binding Energies for OEG-Modified Surfaces
| Chemical Bond | Approximate Binding Energy (eV) | Significance |
|---|---|---|
| C-C / C-H | 285.0 | Indicates the presence of alkyl chains or hydrocarbon backbone. azom.com |
Contact angle goniometry is a widely used method to determine the wettability of a surface by measuring the angle a liquid droplet makes with the surface. This technique provides a straightforward assessment of surface hydrophilicity or hydrophobicity, which is a critical property for OEG-modified surfaces designed to interact with aqueous environments. nih.gov
A low water contact angle indicates a hydrophilic surface that is readily wetted by water, while a high contact angle signifies a hydrophobic surface. Surfaces functionalized with oligo(ethylene glycol) are expected to be hydrophilic due to the affinity of the ether oxygen atoms for water molecules. The measurement of both advancing and receding contact angles can provide further information about surface heterogeneity and roughness. dtic.mil The difference between these two angles is known as contact angle hysteresis. dtic.mil Studies on OEG-terminated self-assembled monolayers have used techniques like the Wilhelmy plate method to perform accurate wetting tension measurements, which show that these surfaces are significantly wetted by water. nih.gov The hydrophilicity imparted by OEG chains is fundamental to their use in creating surfaces that resist protein adsorption and cell adhesion. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Oligo(ethylene glycol) (OEG) |
| Poly(ethylene glycol) (PEG) |
| Acetonitrile |
| Chloroform |
Reactivity and Chemoselectivity of Functional Groups in Hydroxy Peg2 Ch2ch2coo Peg2 Propionic Acid
Reactivity of the Terminal Hydroxyl Group
The primary alcohol at one terminus of the PEG linker is a versatile functional group. While less reactive than the carboxylic acid under many bioconjugation conditions, it can be readily derivatized or used as an initiator for polymerization. nih.gov Its modification typically requires specific activation steps that convert the hydroxyl into a more reactive moiety.
The hydroxyl group can be converted into a variety of other functional groups, significantly expanding its synthetic possibilities. A common and highly effective strategy is its conversion into a sulfonate ester, such as a tosylate (p-toluenesulfonate). mdpi.commdpi.com This is typically achieved by reacting the hydroxyl group with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. mdpi.comolemiss.edu The tosylate group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. mdpi.comresearchgate.net This allows for the straightforward introduction of nucleophiles like azides, thiols, or amines, thereby converting the hydroxyl terminus into a different reactive handle. mdpi.comepfl.ch
Beyond tosylation, the hydroxyl group can undergo other transformations. For example, Williamson ether synthesis can be employed to form ether linkages. The hydroxyl group can also be activated using reagents like carbonyldiimidazole or cyanuric chloride under specific conditions to facilitate reactions, though these methods are often more associated with protein modification. The key to these derivatizations is the selection of reaction conditions that are compatible with the rest of the molecule, particularly the carboxylic acid group at the other terminus. bham.ac.uk
| Derivatization Reaction | Reagents | Resulting Moiety | Key Feature |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine or Triethylamine | Tosylate (-OTs) | Excellent leaving group for S_N2 reactions. mdpi.commdpi.com |
| Mesylation | Methanesulfonyl chloride (MsCl), Base | Mesylate (-OMs) | Good leaving group, similar to tosylate. mdpi.com |
| Williamson Ether Synthesis | Alkyl halide, Strong base (e.g., NaH) | Ether (-OR) | Forms a stable ether linkage. |
| Activation with CDI | 1,1'-Carbonyldiimidazole (CDI) | Imidazole carbamate (B1207046) | Activated intermediate for reaction with nucleophiles. |
The terminal hydroxyl group of a PEG linker can serve as an initiator for ring-opening polymerization (ROP). mdpi.com For instance, in the presence of a suitable catalyst such as stannous octoate, the hydroxyl group can initiate the polymerization of cyclic esters like ε-caprolactone or lactide. mdpi.com This allows for the synthesis of diblock copolymers where the PEG chain is covalently linked to a polyester (B1180765) chain, creating amphiphilic structures with applications in drug delivery and materials science. mdpi.com
Direct conjugation of the hydroxyl group to biomolecules is less common than carboxylic acid-mediated coupling due to its lower reactivity under typical physiological conditions. nih.gov However, it can be reacted with electrophiles like isocyanates to form carbamate bonds or with epoxides to form ether linkages, though the latter often requires more basic conditions (pH 8.5-9.5). biochempeg.com Its relative inertness during amine-reactive crosslinking (e.g., NHS ester chemistry) is a cornerstone of the orthogonal functionalization strategies discussed later. mdpi.com
Reactivity of the Terminal Propionic Acid Group
The carboxylic acid moiety is the more reactive of the two terminal groups under the mild, aqueous conditions typically employed in bioconjugation. nih.gov Its reactivity is centered on the activation of the carboxyl group to make it susceptible to nucleophilic attack by groups such as primary amines. interchim.fr
Direct reaction between a carboxylic acid and a nucleophile like an amine to form an amide bond is generally unfavorable and requires high temperatures, which are unsuitable for sensitive biomolecules. Therefore, the carboxylic acid must first be activated. The most prevalent method in bioconjugation is carbodiimide (B86325) coupling. interchim.frnih.gov
Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), are widely used to activate carboxyl groups. interchim.frthermofisher.com EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable in water and can hydrolyze, regenerating the carboxylic acid. To improve efficiency and create a more stable reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble variant (Sulfo-NHS) is added. thermofisher.comnih.gov The O-acylisourea intermediate reacts with NHS to form a semi-stable NHS ester, which is significantly more resistant to hydrolysis but highly reactive toward primary amines. thermofisher.comnih.gov This two-step, one-pot reaction is most efficient in acidic to neutral buffers (pH 4.5–7.2). thermofisher.com
Other activation methods include conversion to acyl halides (e.g., using thionyl chloride), but these reagents are highly moisture-sensitive and generally too harsh for biological applications. mdpi.com
| Activation Strategy | Common Reagents | Intermediate | Optimal pH | Target Nucleophile |
| Carbodiimide Coupling | EDC (or DCC) | O-acylisourea | 4.5 - 6.0 | Primary Amines |
| Carbodiimide with NHS | EDC and NHS (or Sulfo-NHS) | NHS ester | 4.5 - 7.2 (activation), 7.2 - 8.5 (conjugation) | Primary Amines |
| Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acyl chloride | Anhydrous | Amines, Alcohols |
Once activated, typically as an NHS ester, the propionic acid terminus of the PEG linker readily reacts with nucleophiles. The most common reaction is with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins or amine-modified surfaces) to form a highly stable amide bond. biochempeg.comnih.gov This reaction proceeds efficiently at physiological or slightly basic pH (typically pH 7.2–8.5), where the primary amines are deprotonated and thus more nucleophilic. biochempeg.comnih.gov
While amide bond formation is most prevalent, the activated carboxyl group can also react with other nucleophiles. Reaction with alcohols to form ester linkages or with thiols to form thioester linkages is also possible. mdpi.com These linkages, particularly esters, may be susceptible to hydrolysis, which can be a desirable feature for creating cleavable linkers in drug delivery systems. nih.gov
Orthogonal Reaction Chemistries for Dual Functionalization of "Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid"
The true power of a heterobifunctional linker like "this compound" lies in the ability to selectively address one functional group in the presence of the other. axispharm.commdpi.com This concept, known as orthogonal chemistry, allows for the stepwise construction of precisely defined molecular architectures. bham.ac.ukacs.org
The significant difference in the optimal reaction conditions for the hydroxyl and carboxylic acid groups is the key to this selectivity. The carboxylic acid can be selectively activated and coupled to an amine-containing molecule using EDC/NHS chemistry at a pH range of 4.5 to 7.4. thermofisher.comnih.gov Under these conditions, the hydroxyl group remains protonated and largely unreactive. mdpi.com Once the first conjugation is complete, the molecule can be purified, and the hydroxyl group at the other end becomes available for a subsequent, different chemical transformation. mdpi.comrsc.org For example, the hydroxyl group could then be tosylated and reacted with a thiol-containing molecule, or it could be used to initiate polymerization, all without disturbing the newly formed amide bond at the other end. mdpi.commdpi.com
This stepwise, orthogonal approach prevents the formation of undesired homodimers or polymers and ensures that two different molecules can be linked together with a defined orientation, which is a critical requirement for many advanced applications in diagnostics, therapeutics, and materials science. creativepegworks.com
Integration into Bioorthogonal Ligation Strategies (e.g., Click Chemistry) for Multi-component Assembly
Bioorthogonal chemistry involves reactions that can proceed in complex biological environments without interfering with native biochemical processes. wikipedia.orgrsc.org "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC), are premier examples of such strategies. researchgate.netglenresearch.com The terminal functional groups of this compound can be readily converted into "click-reactive" handles, such as azides or alkynes, enabling its use in modular, multi-component assembly. adcreview.com
For instance, the terminal hydroxyl group can be converted into an azide (B81097) via tosylation followed by substitution with sodium azide. mdpi.com Alternatively, the carboxylic acid can be coupled with an alkyne-bearing amine (e.g., propargylamine) using standard amidation chemistry (EDC/NHS) to install a terminal alkyne. adcreview.com Once functionalized, this PEG linker can efficiently and specifically connect two other components, for example, a targeting molecule functionalized with an alkyne and a therapeutic payload functionalized with an azide. researchgate.netnih.gov
The choice between CuAAC and SPAAC is critical for biological applications. While CuAAC is highly efficient, the copper catalyst can be cytotoxic. rsc.orgnih.gov SPAAC avoids this issue by using strained cyclooctynes (e.g., BCN, DBCO) that react spontaneously with azides, making it more suitable for applications in living systems. wikipedia.orgbiochempeg.commagtech.com.cn
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (B158145) (e.g., DBCO, BCN) + Azide |
| Catalyst Required | Yes (Cu(I) source, e.g., CuSO₄/Sodium Ascorbate) yusiyy.com | No magtech.com.cn |
| Biocompatibility | Limited by copper cytotoxicity, though ligands like TBTA can mitigate this. glenresearch.com | High; widely used in living systems. wikipedia.orgbiochempeg.com |
| Reaction Kinetics | Generally very fast with catalyst. | Kinetics are dependent on the specific cyclooctyne used; can be very rapid. magtech.com.cn |
| Applications | Bioconjugation in vitro, materials science. mdpi.comresearchgate.net | Live-cell imaging, in vivo conjugation, multi-component assembly for therapeutics. researchgate.netresearchgate.net |
Influence of Oligo(ethylene Glycol) Chain Length and Architecture on Functional Group Accessibility and Reaction Kinetics
The oligo(ethylene glycol) chains are not merely inert spacers; they actively influence the physical and chemical properties of the molecule. nih.gov Their length, conformation, and hydrophilicity affect the accessibility of the terminal functional groups and the kinetics of their reactions. acs.org
Steric Hindrance and Microenvironmental Effects on Terminal Group Reactivity
The length of the PEG chains plays a crucial role in the reactivity of the terminal groups. nih.gov Longer PEG chains can increase steric hindrance, potentially shielding the terminal functional groups and slowing reaction rates by impeding the approach of bulky reactants. acs.org However, the high flexibility of the PEG backbone can counteract this effect to some degree. researchgate.net For the specific case of this compound, the short OEG units (n=2) are unlikely to cause significant steric hindrance, ensuring high accessibility of the hydroxyl and carboxyl termini.
Furthermore, PEG chains create a hydrophilic microenvironment due to their ability to coordinate with water molecules. chempep.com This hydration shell can influence reaction kinetics by altering local solvent polarity and by increasing the solubility of hydrophobic reaction partners in aqueous media. nih.gov The conformation of PEG chains, often described as a "mushroom" or "brush" regime depending on chain length and surface density, also dictates the accessibility of the end-groups. acs.org Shorter chains like the PEG2 units in the title compound exist in a less crowded state, promoting full exposure of the reactive termini.
| PEG Chain Length | Steric Hindrance | Microenvironment Effect | Functional Group Accessibility | Reaction Kinetics |
|---|---|---|---|---|
| Short (e.g., n=2-4) | Low | Localized hydration shell; minimal impact on local polarity. | High | Generally rapid, governed primarily by the intrinsic reactivity of the functional group. acs.org |
| Medium (e.g., n=8-24) | Moderate | More defined hydrophilic microenvironment; can enhance solubility of reactants. | Good, but may decrease with bulky reagents. | Can be enhanced by solubility effects or slightly decreased by steric hindrance. |
| Long (e.g., n > 40) | Potentially High | Significant hydration shell ("brush" regime); creates a distinct phase that can exclude or concentrate reactants. acs.org | May be reduced, especially for reactions on surfaces. nih.gov | Complex; can be significantly slower due to steric effects or altered by microenvironmental partitioning. nih.gov |
Impact of the Internal Ester Linkage on Overall Reactivity Profile and Selective Manipulation
The internal ester bond is a pivotal feature of the linker's architecture, rendering it susceptible to cleavage. Ester linkages can undergo hydrolysis under either basic or acidic conditions, a property that can be exploited for the controlled release of conjugated molecules. axispharm.cominterchim.fr In a physiological environment (pH ~7.4), this hydrolysis is typically slow but can be accelerated by enzymatic action (esterases) or by changes in pH, such as in the acidic microenvironment of a tumor or endosome.
This inherent lability makes the ester a "cleavable" element. nih.gov If the terminal hydroxyl and carboxylic acid groups are used to form highly stable bonds (e.g., ethers and amides, respectively), the internal ester can serve as the primary point of degradation for the entire linker. This allows for the design of prodrugs or other systems where a payload is released from its carrier in a specific biological compartment. The stability of the ester bond is significantly lower than that of amide bonds or the 1,2,3-triazole ring formed during click chemistry, providing a clear mechanism for selective manipulation through hydrolysis.
| Linkage Type | Formation Reaction | Relative Stability | Cleavage Conditions |
|---|---|---|---|
| Internal Ester | Esterification | Labile | Acidic or basic pH, esterases. nih.gov |
| Amide | Amidation (e.g., EDC/NHS coupling) | Highly Stable | Harsh acid/base hydrolysis, specific enzymes (e.g., proteases). |
| Ether | Williamson Ether Synthesis | Very Highly Stable | Very strong acids (e.g., HBr, HI). |
| 1,2,3-Triazole | CuAAC or SPAAC Click Chemistry | Extremely Stable | Resistant to hydrolysis, oxidation, and reduction. |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Methodologies for Scalable, Cost-Effective, and Sustainable Production of Complex Oligo(ethylene Glycol) Linkers
The expanding application of OEG linkers necessitates the development of manufacturing processes that are not only efficient but also economically and environmentally sustainable. Current research efforts are focused on moving beyond traditional laboratory-scale syntheses to methodologies suitable for large-scale production. rsc.orgsemanticscholar.org A key challenge lies in achieving high purity for discrete PEG linkers, avoiding the polydispersity often associated with polymerization, which can complicate the characterization and performance of the final bioconjugates. acs.orgbiochempeg.com
Future synthetic strategies are expected to leverage readily available and inexpensive starting materials. rsc.orgnih.gov Convergent synthesis pathways, where molecular fragments are built separately and then combined, are being explored to create complex trifunctional or branched OEG linkers. rsc.org Methodologies that minimize the need for extensive purification steps are particularly attractive for industrial-scale applications. semanticscholar.org Furthermore, the principles of green chemistry are being increasingly integrated, focusing on reducing solvent waste and using less hazardous reagents. The development of biocatalytic routes for installing PEG linkers is also a promising area, which could simplify the synthesis and characterization of PEG-protein conjugates. acs.orgcreativepegworks.com
An emerging paradigm is the modular, automated assembly of linkers, analogous to techniques like the Oligo-based Multiplexed Efficient Gene Assembly (OMEGA) used in synthetic biology. researchgate.net Such an approach could enable the rapid, cost-effective production of diverse libraries of OEG linkers with varying lengths and functionalities for high-throughput screening and optimization.
| Automated Assembly researchgate.net | Potential for high-throughput synthesis of linker libraries, scalability. | Requires significant initial investment in technology and methods development. | A transformative approach for rapid discovery and optimization of linkers. |
Integration of "Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid" into Complex Hybrid Organic-Inorganic Materials and Nanomaterials
The fusion of organic molecules like OEG linkers with inorganic structures is a rapidly advancing field for creating novel materials with unique properties. frontiersin.org The incorporation of "this compound" and similar linkers onto the surface of nanoparticles or within inorganic frameworks can impart biocompatibility, improve aqueous stability, and provide functional handles for further modification. creativepegworks.comrsc.orgresearchgate.net
Key research directions include:
Nanoparticle Functionalization : PEG linkers serve as a "stealth" coating on nanoparticles, helping them evade the immune system and prolonging their circulation time for applications in imaging and diagnostics. creativepegworks.compurepeg.com The terminal functional groups on the linkers are crucial for attaching targeting ligands (like antibodies) or diagnostic agents (like fluorescent dyes). rsc.orgpurepeg.com Future work will focus on controlling the density and orientation of these linkers on nanoparticle surfaces to optimize performance.
Hybrid Frameworks : Researchers are exploring the synthesis of polymer-infiltrated frameworks, where OEG chains are integrated into crystalline structures like polyoxometalate (POM) networks. nih.gov This can create flexible materials that combine the processability of polymers with the electronic or catalytic properties of the inorganic components. nih.gov
Surface Modification : In materials science, PEG linkers are used to modify the surface properties of materials like polymers and membranes, improving their biocompatibility and reducing nonspecific protein adsorption, which is essential for implantable medical devices and biosensors. youtube.com
These hybrid materials bridge the gap between the molecular world of chemistry and the macroscopic world of materials science, with potential applications ranging from regenerative medicine to advanced electronics. youtube.comresearchgate.net
Deeper Elucidation of Structure-Function Relationships and Molecular Design Principles for Tailored Applications
The rational design of OEG linkers is predicated on a deep understanding of how their structural attributes influence the properties of the final conjugate. nih.gov Key parameters include the length of the PEG chain, its architecture (linear vs. branched), and its flexibility. precisepeg.comnih.govresearchgate.net
Linker Length : The number of ethylene (B1197577) glycol units directly impacts the distance between the conjugated molecules. This spacing can be critical for minimizing steric hindrance, improving the solubility of hydrophobic molecules, and influencing the binding affinity of a targeting ligand to its receptor. chempep.comprecisepeg.com
Flexibility : The inherent flexibility of the OEG backbone can be advantageous, for instance by allowing a PROTAC molecule to orient its two ligands optimally to engage both the target protein and an E3 ligase. nih.gov However, in some cases, more rigid linkers containing cyclic structures may be preferred to ensure a stable and predictable conformation. nih.gov
Hydrophilicity : The hydrophilic nature of PEG enhances the aqueous solubility of conjugated molecules, which is a significant benefit for many biological applications. precisepeg.comprecisepeg.com
Emerging Applications in Advanced Diagnostics Platforms and Precision Chemical Tools
The unique properties of OEG linkers like "this compound" make them enabling tools for next-generation diagnostics and highly specific chemical probes. nih.govpurepeg.com
In the realm of diagnostics, these linkers are critical for:
Biosensors and Immunoassays : By serving as spacers to attach antibodies or nucleic acid probes to a sensor surface, PEG linkers can improve the accessibility of the target molecule and reduce non-specific binding, thereby enhancing the sensitivity and reliability of the assay. nih.govpurepeg.com
Imaging Agents : PEG linkers are used to connect imaging agents (e.g., fluorescent dyes, radionuclides, quantum dots) to targeting molecules. axispharm.compurepeg.com The PEG component enhances solubility and pharmacokinetic properties, leading to clearer and more accurate imaging in applications like cancer detection. nih.govpurepeg.com
As precision chemical tools, OEG linkers are integral to:
PROTACs (Proteolysis-Targeting Chimeras) : These molecules consist of two ligands connected by a linker; one binds to a target protein and the other to an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.combiochempeg.com The linker is not just a passive spacer but plays a crucial role in the formation and stability of the ternary complex, directly impacting the efficiency of protein degradation. biochempeg.comnih.gov
Bioconjugation Chemistry : Heterobifunctional OEG linkers are fundamental tools for covalently linking two different components, such as a targeting peptide and a therapeutic payload, to create bifunctional agents for research and therapeutic applications. nih.gov
The continued development of OEG linkers with diverse functionalities and well-defined structures will undoubtedly fuel further innovation in these and other emerging areas of biotechnology and chemical biology. chempep.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-hydroxysuccinimide (NHS) |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid, and how is its purity validated experimentally?
- Methodology : Synthesis typically involves stepwise PEGylation of propionic acid derivatives using carbodiimide coupling agents. Purity is validated via reverse-phase HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Quantification of residual solvents (e.g., dichloromethane) requires gas chromatography-mass spectrometry (GC-MS) .
- Experimental Design : Include control batches to assess batch-to-batch variability. Use triplicate measurements for reproducibility .
Q. How should this compound be stored to maintain stability in aqueous buffers?
- Methodology : Store lyophilized powder at -20°C in airtight containers with desiccants to prevent hydrolysis. For in-solution use, prepare fresh stocks in anhydrous DMSO and avoid freeze-thaw cycles. Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm) over 72 hours .
Q. What analytical techniques are essential for characterizing the bifunctionality of this compound in PROTAC assemblies?
- Methodology : Use matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm molecular weight. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate binding kinetics to E3 ligases and target proteins .
Advanced Research Questions
Q. How does the PEG spacer length in this compound influence ternary complex formation efficiency in PROTAC-mediated protein degradation?
- Methodology : Compare degradation efficiency (DC50 values) using Western blot or cellular thermal shift assays (CETSA) across PEG variants (n=2 to n=4). Apply molecular dynamics simulations to model linker flexibility and proximity between E3 ligase and target protein .
- Data Contradictions : Shorter PEG chains may improve complex rigidity but reduce solubility, necessitating trade-off analysis via dose-response curves .
Q. What strategies resolve low yield during conjugation of this compound to target-binding ligands?
- Methodology : Optimize reaction stoichiometry (1:1.2 molar ratio of ligand to PEG-acid) and employ coupling agents like HATU or PyBOP. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining. Purify via size-exclusion chromatography to remove unreacted species .
Q. How can researchers differentiate off-target effects from genuine PROTAC activity when using this compound?
- Methodology : Use negative controls (e.g., “hook” ligands lacking E3 ligase binding) and CRISPR knockouts of the E3 ligase. Validate specificity via proteomic profiling (e.g., TMT-based mass spectrometry) to identify non-target protein degradation .
Q. What computational tools predict the optimal solvent system for solubilizing this compound in cellular assays?
- Methodology : Apply Hansen solubility parameters (HSPs) and COSMO-RS simulations to screen solvents. Validate predictions experimentally by measuring critical micelle concentration (CMC) using dynamic light scattering (DLS) .
Data Analysis and Validation
Q. How should researchers address discrepancies between in vitro and cellular degradation efficiency data?
- Methodology : Assess cell permeability via LC-MS quantification of intracellular PROTAC levels. Correlate with lysosomal inhibitor (e.g., bafilomycin A1) treatments to evaluate lysosomal trapping. Use confocal microscopy with fluorescently tagged PROTACs to visualize subcellular localization .
Q. What statistical frameworks are appropriate for analyzing dose-dependent degradation kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
